6-(azepan-1-yl)-N~2~,N~2~-diethyl-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(AZEPAN-1-YL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound featuring a pyrimidine ring substituted with an azepane moiety, diethyl groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(AZEPAN-1-YL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the azepane ring and nitro group. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(AZEPAN-1-YL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as ethanol and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the azepane ring.
Scientific Research Applications
6-(AZEPAN-1-YL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 6-(AZEPAN-1-YL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
6-(AZEPAN-1-YL)-N-CARBAMIMIDOYLNICOTINAMIDE: Known for its potent inhibition of certain ion channels.
1-(2-(AZEPAN-1-YL)NICOTINOYL)GUANIDINE: Studied for its antiviral properties.
Uniqueness
6-(AZEPAN-1-YL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H24N6O2 |
---|---|
Molecular Weight |
308.38 g/mol |
IUPAC Name |
6-(azepan-1-yl)-2-N,2-N-diethyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H24N6O2/c1-3-18(4-2)14-16-12(15)11(20(21)22)13(17-14)19-9-7-5-6-8-10-19/h3-10H2,1-2H3,(H2,15,16,17) |
InChI Key |
HFLBAKKANKDXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.